N-(Pyrrolidin-3-ylmethyl)cyclopropanamine
Overview
Description
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine is a heterocyclic compound with the molecular formula C8H16N2 It features a cyclopropane ring attached to a pyrrolidine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-3-ylmethyl)cyclopropanamine typically involves the reaction of cyclopropanecarboxaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds as follows:
- Cyclopropanecarboxaldehyde is reacted with pyrrolidine in an appropriate solvent such as ethanol.
- Sodium borohydride is added to the reaction mixture to reduce the intermediate imine to the desired amine.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents or catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring structure.
Cyclopropanamine: A compound with a cyclopropane ring and an amine group.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.
Uniqueness
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(1)10-6-7-3-4-9-5-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXGUKYYNHKQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542099 | |
Record name | N-[(Pyrrolidin-3-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91187-89-2 | |
Record name | N-Cyclopropyl-3-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91187-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Pyrrolidin-3-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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